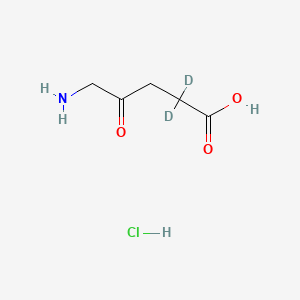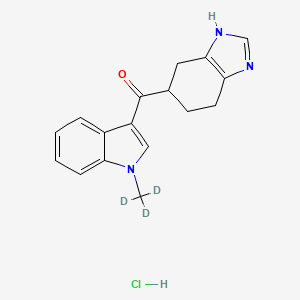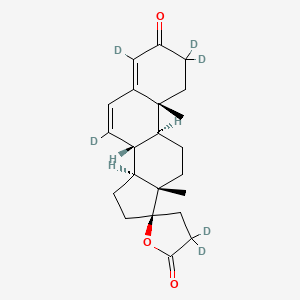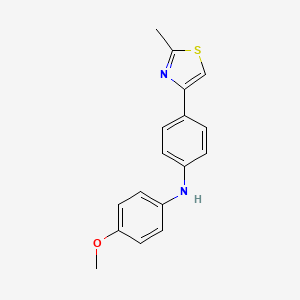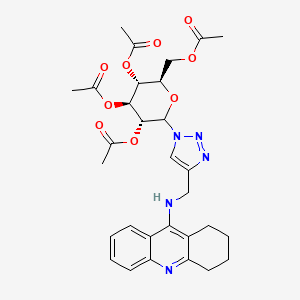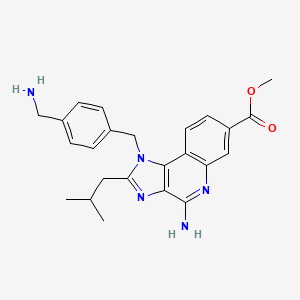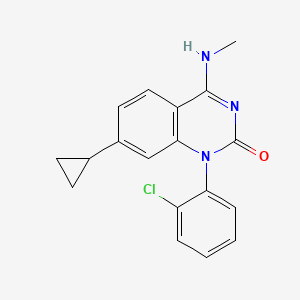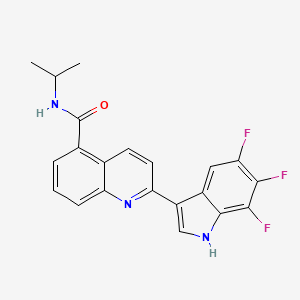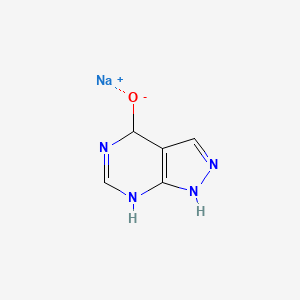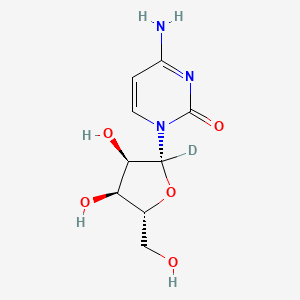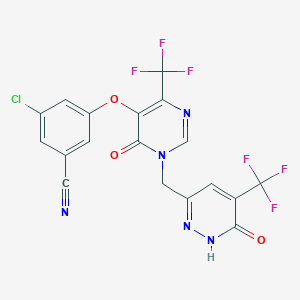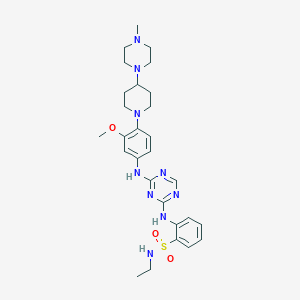
Fgfr3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr3-IN-1 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the fibroblast growth factor receptor family, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling has been implicated in various cancers, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the inhibitor’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups. These modifications can impact the compound’s binding affinity and specificity towards FGFR3 .
Aplicaciones Científicas De Investigación
Fgfr3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for cancers with dysregulated FGFR3 signaling, such as bladder cancer and multiple myeloma.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR3 inhibitors.
Mecanismo De Acción
Fgfr3-IN-1 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately blocking the signaling pathways that promote cell proliferation and survival. The molecular targets involved include the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Fgfr3-IN-1 include other FGFR inhibitors such as:
Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR alterations.
Infigratinib: Used for treating cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR inhibitor for cholangiocarcinoma.
Uniqueness
This compound is unique due to its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related signaling pathways and developing targeted therapies. Its distinct chemical structure and binding affinity differentiate it from other FGFR inhibitors, providing unique advantages in research and therapeutic applications .
Propiedades
Fórmula molecular |
C28H39N9O3S |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O3S/c1-4-31-41(38,39)26-8-6-5-7-23(26)33-28-30-20-29-27(34-28)32-21-9-10-24(25(19-21)40-3)37-13-11-22(12-14-37)36-17-15-35(2)16-18-36/h5-10,19-20,22,31H,4,11-18H2,1-3H3,(H2,29,30,32,33,34) |
Clave InChI |
YJUANBRSJHPDHJ-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


